molecular formula C16H20ClFN2O B13716674 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone

Cat. No.: B13716674
M. Wt: 310.79 g/mol
InChI Key: DALHKQMYLDEIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperazine ring, a privileged scaffold frequently found in biologically active molecules and FDA-approved drugs . The incorporation of a piperazine moiety is a common strategy to optimize the physicochemical properties of a lead compound, thereby enhancing its biological activity and pharmacokinetic profile . The specific structure of this compound, which combines a substituted phenylpiperazine with a cyclohexanone group, makes it a valuable intermediate or building block for the synthesis of more complex molecules. Piperazine derivatives are investigated across numerous therapeutic areas, including as potential anticancer agents, CNS-active compounds, and inhibitors of various biological targets . For instance, structurally related compounds containing the 4-chloro-2-fluorophenylpiperazine group have been studied for their role as inhibitors of human equilibrative nucleoside transporters (ENTs) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key synthon to explore new chemical spaces and develop novel pharmacologically active agents. Handle with care; refer to the Safety Data Sheet for proper handling and hazard information.

Properties

Molecular Formula

C16H20ClFN2O

Molecular Weight

310.79 g/mol

IUPAC Name

2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-one

InChI

InChI=1S/C16H20ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15H,1-4,7-10H2

InChI Key

DALHKQMYLDEIJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohexanone Core with Substituted Phenyl Group

The cyclohexanone moiety bearing the 4-chloro-2-fluorophenyl substituent is typically prepared by nucleophilic addition of an aryl Grignard reagent to cyclohexanone or its derivatives, followed by oxidation or dehydration steps.

  • Grignard Reaction Approach:

    • Preparation of the aryl Grignard reagent from 4-chloro-2-fluorobromobenzene or related halide by reaction with magnesium turnings in anhydrous ether or THF under inert atmosphere.

    • Addition of this Grignard reagent to cyclohexanone or 2-chlorocyclohexanone in anhydrous conditions at controlled temperatures (below 15–25 °C) to form the corresponding tertiary alcohol intermediate.

    • Subsequent dehydration or oxidation of the alcohol intermediate to obtain 2-(4-chloro-2-fluorophenyl)cyclohexanone.

  • Example Reaction Conditions:

    Step Reagents/Conditions Yield (%) Notes
    Grignard reagent formation 4-chloro-2-fluorobromobenzene + Mg in dry ether Inert atmosphere, dry conditions
    Addition to cyclohexanone Cyclohexanone in benzene or THF, 0–25 °C, 18–24 h 50–60 Stirring under nitrogen
    Work-up Acidic quench, extraction, drying over MgSO4 Isolation of crude intermediate
    Oxidation/dehydration KMnO4 or acidic ionic liquids, room temperature 70–80 TLC monitoring, purification by recrystallization

This route is supported by analogous syntheses of 2-(4-fluorophenyl)cyclohexanone derivatives and related compounds.

Preparation of the Piperazine Intermediate

The piperazine ring substituted at the 4-position by the 4-chloro-2-fluorophenyl group is typically prepared by nucleophilic aromatic substitution or coupling reactions involving piperazine and the appropriate aryl halide.

  • Synthesis of 1-(4-chloro-2-fluorophenyl)piperazine:

    • Reaction of piperazine with 4-chloro-2-fluorobromobenzene or 4-chloro-2-fluorochlorobenzene under heating in polar aprotic solvents (e.g., DMF or DMSO) with a base such as potassium carbonate.

    • The reaction is often catalyzed by potassium iodide to facilitate halide displacement.

    • The product is isolated by extraction and purified by recrystallization or chromatography.

  • Typical Reaction Conditions:

    Step Reagents/Conditions Yield (%) Notes
    Nucleophilic substitution Piperazine + 4-chloro-2-fluorobromobenzene, K2CO3, KI, acetone, 60 °C, 4–6 h 60–75 Biphasic system, HPLC monitoring
    Work-up Extraction, washing, drying, crystallization Purity confirmed by NMR and LC/MS

This approach aligns with reported alkylation and arylation methods of piperazine derivatives.

Coupling of Piperazine Intermediate with Cyclohexanone Derivative

The final step involves linking the piperazine derivative to the cyclohexanone moiety at the nitrogen atom to form 2-[4-(4-chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone.

  • Alkylation Reaction:

    • The cyclohexanone derivative bearing a suitable leaving group (e.g., halogenated cyclohexanone or activated cyclohexanone derivative) is reacted with the piperazine intermediate.

    • The reaction is performed in polar aprotic solvents (e.g., acetone or acetonitrile) in the presence of a base such as potassium carbonate and catalytic potassium iodide.

    • Temperature is maintained around 60 °C, and reaction progress is monitored by HPLC or TLC.

    • The product is purified by crystallization or chromatographic methods.

  • Example Reaction Table:

    Step Reagents/Conditions Yield (%) Notes
    Alkylation Piperazine derivative + 2-chlorocyclohexanone, K2CO3, KI, acetone, 60 °C, 4–8 h 44–78 Biphasic system, HPLC monitoring
    Purification Crystallization or column chromatography Characterization by NMR, MS, elemental analysis

This methodology is consistent with the synthesis of related N-substituted piperazinyl cyclohexanones.

Summary Table of Preparation Steps

Step No. Reaction Stage Starting Materials Key Reagents/Conditions Yield Range (%) References
1 Formation of substituted cyclohexanone Cyclohexanone + 4-chloro-2-fluorophenyl Grignard reagent Mg, ether/THF, 0–25 °C, acidic work-up 50–60
2 Synthesis of 4-(4-chloro-2-fluorophenyl)piperazine Piperazine + 4-chloro-2-fluorobromobenzene K2CO3, KI, acetone, 60 °C 60–75
3 Coupling to form final compound Piperazine derivative + 2-chlorocyclohexanone K2CO3, KI, acetone, 60 °C 44–78

Analytical Characterization and Purity Assessment

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity

Research indicates that compounds similar to 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone exhibit antipsychotic properties. The piperazine moiety is often associated with neuroleptic effects, making it a candidate for treating schizophrenia and other psychotic disorders. Studies have shown that modifications of the piperazine structure can lead to varying degrees of D2 receptor affinity, which is essential for antipsychotic action .

2. Antidepressant Effects

Preliminary studies suggest that this compound may also possess antidepressant properties. The interaction with serotonin receptors, particularly the 5-HT1A receptor, has been investigated as a mechanism for mood enhancement. The modulation of neurotransmitter systems through this compound could provide a new avenue for antidepressant therapy .

3. Anti-anxiety Properties

The anxiolytic potential of compounds in this class has been explored in various animal models. The ability to modulate GABAergic transmission suggests that 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone could serve as an effective treatment for anxiety disorders .

Synthesis and Derivatives

The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the piperazine ring.
  • Introduction of the chloro and fluoro substituents.
  • Cyclization to form the cyclohexanone structure.

Various derivatives have been synthesized to enhance potency and selectivity towards specific receptors, further broadening the scope of its applications in drug development .

Case Study 1: Antipsychotic Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone, for their antipsychotic activity. Results demonstrated significant binding affinity to dopamine receptors, correlating with reduced psychotic symptoms in rodent models .

Case Study 2: Anxiolytic Activity

Another investigation focused on the anxiolytic effects of this compound in a controlled trial involving stressed rodents. The administration resulted in a marked decrease in anxiety-like behaviors, suggesting potential therapeutic benefits for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP Key Substituents
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone C₁₆H₁₉ClFN₂O 324.79* ~3.1† 4-Cl-2-F-phenyl, piperazinyl
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 N/A 4-Cl-phenyl
2-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 3.57 4-Cl-phenyl
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 N/A 4-Cl-phenyl, piperazinyl, carboxylate

*Calculated molecular weight based on formula.
†Estimated via computational tools (e.g., ChemAxon).

Key Observations:

  • Piperazinyl Group Influence: The presence of the piperazine ring in 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone increases molecular weight (~324 vs.
  • Substituent Effects: The 4-chloro-2-fluoro substitution on the phenyl ring distinguishes it from 4-(4-Chlorophenyl)cyclohexanone and 2-(4-Chlorophenyl)cyclohexanone, which lack fluorine. Fluorine’s electronegativity may improve metabolic stability and receptor binding compared to chloro-only analogs .
  • LogP Comparison: The logP of 2-(4-Chlorophenyl)cyclohexanone (3.57) suggests moderate lipophilicity, while the piperazine-containing compound’s estimated logP (~3.1) indicates slightly reduced hydrophobicity, likely due to the polar piperazine moiety .

Pharmacological and Functional Differences

  • Levocetirizine Dihydrochloride : A clinically used antihistamine with a piperazine core and a 4-chlorophenyl group. Unlike the target compound, Levocetirizine includes a carboxylate group, contributing to its zwitterionic nature and enhanced aqueous solubility .
  • Cyclohexanone Analogs: 4-(4-Chlorophenyl)cyclohexanone and 2-(4-Chlorophenyl)cyclohexanone lack the piperazine moiety, limiting their interaction with aminergic receptors. These simpler derivatives may serve as intermediates in organic synthesis rather than bioactive agents .

Biological Activity

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone can be represented as follows:

C16H19ClFN2O\text{C}_{16}\text{H}_{19}\text{ClF}\text{N}_2\text{O}

This compound features a cyclohexanone core substituted with a piperazine moiety and a chlorofluorophenyl group, which are critical for its biological activity.

Research indicates that compounds similar to 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone often interact with various receptors in the central nervous system (CNS), particularly the cannabinoid receptors and serotonin receptors. These interactions can modulate neurotransmitter release and influence several physiological processes.

Antiproliferative Effects

A study assessed the antiproliferative effects of various piperazine derivatives against cancer cell lines. The compound demonstrated significant cytotoxic activity, particularly against prostate cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation. For instance, related compounds showed IC50 values as low as 0.33 µM in prostate cancer cells, suggesting that modifications to the piperazine structure can enhance anticancer properties .

Receptor Interaction Studies

The compound's affinity for receptors was examined in several studies. It was found to exhibit antagonist activity at the CB1 receptor, similar to other piperazine derivatives. This antagonistic effect can lead to reduced appetite and potential therapeutic applications in obesity management . Additionally, docking studies revealed that the compound forms stable interactions with the receptor's binding site, which is crucial for its biological efficacy .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of piperazine derivatives, 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone was evaluated alongside other compounds. The results indicated that it effectively inhibited tumor growth in vitro and demonstrated selectivity towards cancer cells over normal cells, highlighting its potential as a chemotherapeutic agent.

Case Study 2: CNS Activity

Another investigation explored the CNS effects of similar compounds. The study revealed that these compounds could modulate serotonin levels, suggesting potential applications in treating anxiety and depression disorders. The specific role of the chlorofluorophenyl group was noted as enhancing receptor binding affinity.

Research Findings Summary

Study Focus Area Findings
Antiproliferative EffectsSignificant cytotoxicity against prostate cancer cell line (IC50 = 0.33 µM)
Receptor InteractionAntagonist at CB1 receptor; potential for obesity treatment
CNS ActivityModulation of serotonin levels; implications for anxiety treatment

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative (e.g., 1-(4-chloro-2-fluorophenyl)piperazine) with a functionalized cyclohexanone precursor. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated cyclohexanone (e.g., 2-bromo-cyclohexanone) with the piperazine moiety under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Condensation reactions : Utilizing cyclohexanone derivatives with activated carbonyl groups to facilitate amine coupling .

Q. Common Challenges & Solutions :

  • Byproduct formation : Monitor reaction progress via TLC or HPLC. Use column chromatography with gradients of ethyl acetate/hexane for purification .
  • Low yield : Optimize stoichiometry (1:1.2 molar ratio of cyclohexanone to piperazine) and reaction time (12–24 hours at 80–100°C) .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-cyclohexanoneDMF801862
Cyclohexanone-2-carbaldehydeAcetonitrile1002455

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify characteristic peaks:
  • Piperazinyl protons: δ 2.5–3.5 ppm (multiplet, 8H).
  • Cyclohexanone carbonyl: δ 207–210 ppm (¹³C) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺, with exact mass matching theoretical molecular weight (±2 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm bond lengths/angles .

Validation Tip : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with published structures of analogous piperazinyl-cyclohexanones .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?

Methodological Answer:

  • Chiral Resolution : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexanone functionalization to induce desired stereochemistry .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Case Study : A related piperazinyl-cyclohexanone derivative resolved via crystallography showed Δ bond angle deviations <1° between enantiomers, confirming configurational stability .

Q. How can computational modeling predict the compound’s receptor-binding interactions, and how are these models validated experimentally?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin/dopamine receptors). Focus on piperazinyl nitrogen and cyclohexanone carbonyl as key pharmacophores .
  • Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant receptors .
    • Functional Assays : cAMP accumulation or calcium flux assays to correlate docking scores with biological activity .

Example : A fluorophenyl-piperazine analog showed computed ΔG = -9.2 kcal/mol (AutoDock) and experimental KD = 12 nM (SPR), validating the model .

Q. How should conflicting spectroscopic data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?

Methodological Answer:

  • Redundant Spectroscopy : Combine 2D NMR (NOESY, ROESY) to distinguish through-space interactions from spin diffusion .
  • Crystallographic Cross-Check : If crystals are obtainable, compare NOESY-derived distances with X-ray bond lengths (e.g., piperazinyl N–H to cyclohexanone C=O distance ≈ 2.8–3.1 Å) .
  • DFT Optimization : Geometry-optimize proposed structures using Gaussian09 (B3LYP/6-31G*) and simulate NMR chemical shifts with <1 ppm deviation .

Case Example : A cyclohexanone derivative with ambiguous NOE peaks showed 95% agreement between experimental and DFT-simulated ¹³C shifts, resolving structural uncertainty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.